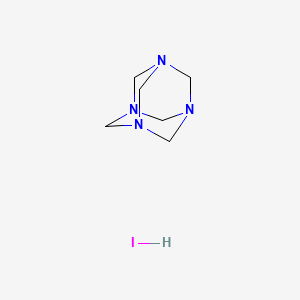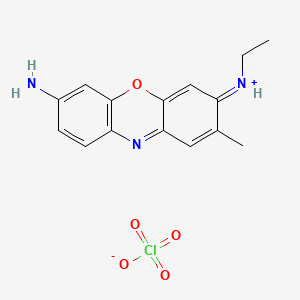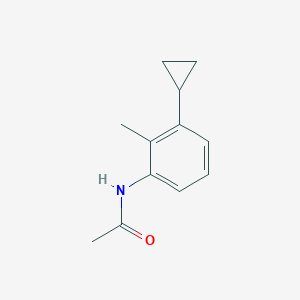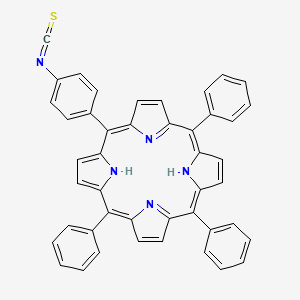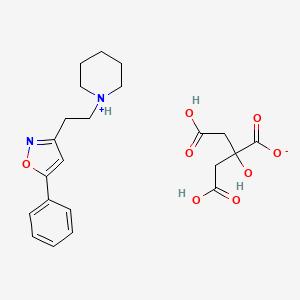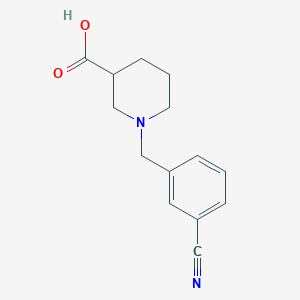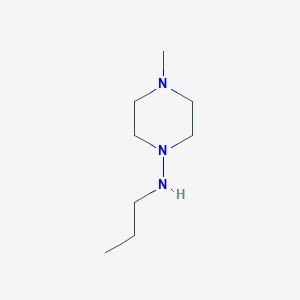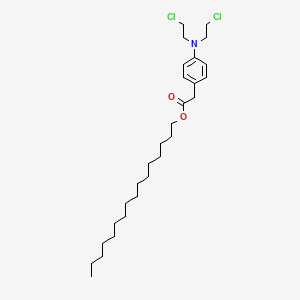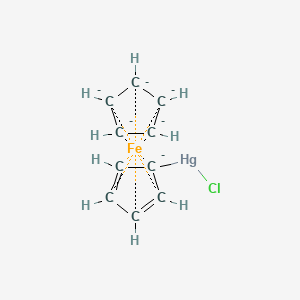
(Chloromercurio)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromercurio)ferrocene, also known as ferrocene, (chloromercurio)-, is an organometallic compound with the molecular formula C10H9ClFeHg. It consists of a ferrocene core where one of the hydrogen atoms on the cyclopentadienyl ring is replaced by a chloromercurio group. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromercurio)ferrocene typically involves the reaction of ferrocene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chloromercurio group. The general reaction can be represented as follows:
Fe(C5H5)2+HgCl2→Fe(C5H4HgCl)(C5H5)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with additional steps for purification and quality control to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Chloromercurio)ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercurio group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ferrocene core can undergo redox reactions, where the iron center is oxidized or reduced.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4) are used in these reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (substituted)ferrocene derivatives, while oxidation and reduction reactions can produce different oxidation states of the ferrocene core .
Scientific Research Applications
(Chloromercurio)ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research has explored its potential use in drug delivery systems and as a component in anticancer therapies.
Mechanism of Action
The mechanism by which (Chloromercurio)ferrocene exerts its effects is primarily through its ability to participate in redox reactions and form stable complexes with various ligands. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in redox-active systems. Additionally, the chloromercurio group can interact with other molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
(Methylmercurio)ferrocene: Similar in structure but with a methylmercurio group instead of a chloromercurio group.
(Ethylmercurio)ferrocene: Contains an ethylmercurio group.
(Phenylmercurio)ferrocene: Contains a phenylmercurio group.
Uniqueness
(Chloromercurio)ferrocene is unique due to the presence of the chloromercurio group, which imparts distinct chemical properties compared to other ferrocene derivatives. This group enhances the compound’s reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Properties
Molecular Formula |
C10H9ClFeHg-6 |
|---|---|
Molecular Weight |
421.07 g/mol |
IUPAC Name |
chloro(cyclopenta-2,4-dien-1-yl)mercury;cyclopentane;iron |
InChI |
InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q-5;-1;;;+1/p-1 |
InChI Key |
SAPVZIVZLRUBJF-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)[Hg]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
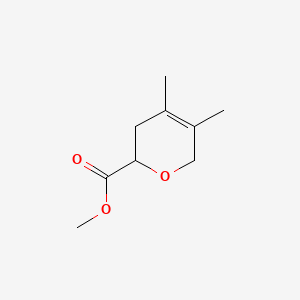
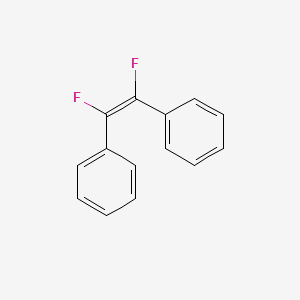
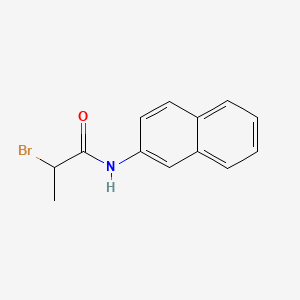
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
